molecular formula C24H34N2O6S2 B3824709 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine CAS No. 5161-03-5

2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine

Cat. No.: B3824709
CAS No.: 5161-03-5
M. Wt: 510.7 g/mol
InChI Key: ORCBASHXNXMIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine is a complex organic compound with the molecular formula C24H34N2O6S2 and a molecular weight of 510.6666 . This compound is characterized by the presence of butylsulfonyl groups and methoxyphenyl groups attached to an ethene-1,1-diamine core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine can be compared with other similar compounds, such as:

    2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-chlorophenyl)ethene-1,1-diamine: This compound has chlorophenyl groups instead of methoxyphenyl groups, which may result in different chemical and biological properties.

    2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-hydroxyphenyl)ethene-1,1-diamine:

The uniqueness of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6S2/c1-5-7-17-33(27,28)24(34(29,30)18-8-6-2)23(25-19-9-13-21(31-3)14-10-19)26-20-11-15-22(32-4)16-12-20/h9-16,25-26H,5-8,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCBASHXNXMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416709
Record name 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5161-03-5
Record name 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Reactant of Route 2
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Reactant of Route 3
Reactant of Route 3
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Reactant of Route 4
Reactant of Route 4
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Reactant of Route 5
Reactant of Route 5
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Reactant of Route 6
Reactant of Route 6
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.